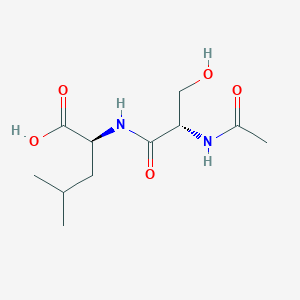
N-Acetyl-L-seryl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-seryl-L-leucine is a synthetic compound derived from the amino acids serine and leucine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the serine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-leucine typically involves the following steps:
Protection of Functional Groups: The hydroxyl group of serine and the amino group of leucine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected serine and leucine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group of the acetyl moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group of the serine residue can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Applications De Recherche Scientifique
N-Acetyl-L-seryl-L-leucine has several scientific research applications, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and as a neuroprotective agent.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. The acetyl group enhances its ability to cross cell membranes and interact with intracellular targets, leading to changes in cellular function and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-leucine: A modified amino acid used in the treatment of vertigo and cerebellar ataxia.
N-Acetyl-L-serine: A compound with similar structural features but lacking the leucine residue.
N-Acetyl-L-alanine: Another acetylated amino acid with different biological properties.
Uniqueness
N-Acetyl-L-seryl-L-leucine is unique due to the presence of both serine and leucine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions with molecular targets that are not observed with other similar compounds.
Propriétés
Numéro CAS |
820220-54-0 |
|---|---|
Formule moléculaire |
C11H20N2O5 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)4-8(11(17)18)13-10(16)9(5-14)12-7(3)15/h6,8-9,14H,4-5H2,1-3H3,(H,12,15)(H,13,16)(H,17,18)/t8-,9-/m0/s1 |
Clé InChI |
WKQDDTDYSVHNOV-IUCAKERBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
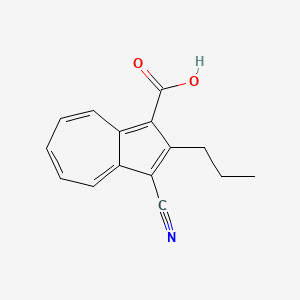
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
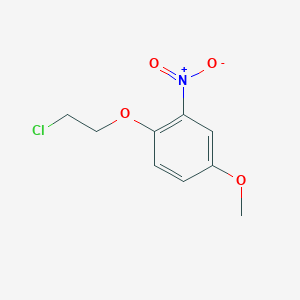
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
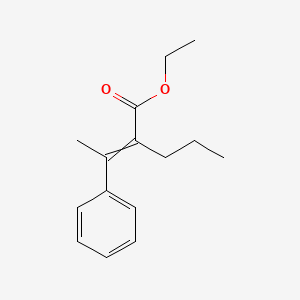
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
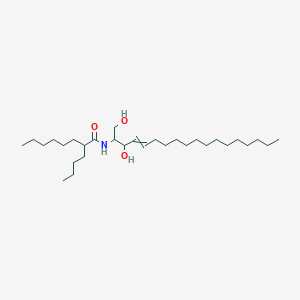

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
